molecular formula C25H30N4O3 B3410221 3-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 895849-25-9

3-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B3410221
CAS No.: 895849-25-9
M. Wt: 434.5 g/mol
InChI Key: LGFSVNOJIAEVME-UHFFFAOYSA-N
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Description

3-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

3-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c30-23(28-17-15-27(16-18-28)19-20-9-3-1-4-10-20)13-5-2-8-14-29-24(31)21-11-6-7-12-22(21)26-25(29)32/h1,3-4,6-7,9-12H,2,5,8,13-19H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFSVNOJIAEVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common synthetic route includes the reductive amination of a precursor compound with benzylpiperazine, followed by cyclization and oxidation reactions. The reaction conditions often involve the use of solvents like methanol and reducing agents such as sodium cyanoborohydride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted quinazoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as oxidoreductases, by forming stable enzyme-inhibitor complexes. These interactions often involve hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site . The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives and piperazine-containing molecules. For example:

The uniqueness of 3-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.

Biological Activity

3-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a novel compound belonging to the class of quinazoline derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazoline core with a piperazine substituent. The presence of the benzylpiperazine group is particularly significant as it is often associated with various biological activities, including neuroactivity and anticancer properties.

Property Details
Molecular Formula C24H29N5O2
Molecular Weight 419.5 g/mol
IUPAC Name 3-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-1H-quinazoline-2,4-dione

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. The mechanism of action appears to involve the induction of apoptosis in cancer cells. In vitro tests have shown that this compound can effectively inhibit the proliferation of various cancer cell lines.

For example, a study evaluating similar quinazoline derivatives demonstrated their ability to induce apoptosis in human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines through caspase activation and DNA damage pathways . While specific data on this compound's efficacy in these cell lines is limited, its structural similarities suggest comparable effects.

Neuroactive Properties

The benzylpiperazine moiety is known for its neuroactive properties. Compounds containing this structure often interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The modulation of serotonin and dopamine receptors by piperazine derivatives has been well-documented. This suggests that this compound may possess similar neuropharmacological effects.

The proposed mechanisms underlying the biological activity of this compound include:

  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : It likely interferes with cell cycle progression in tumor cells.
  • Interaction with Neurotransmitter Systems : Its piperazine component may modulate neurotransmitter receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

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